2,3-dihydrobenzofuran-6-yl acetate
Beschreibung
2,3-Dihydrobenzofuran-6-yl acetate is a heterocyclic compound featuring a benzofuran core with a partially saturated furan ring and an acetate group at the 6-position. This structure serves as a key intermediate in medicinal chemistry, particularly in the synthesis of aurone analogs, antitumor agents, and cannabinoid receptor modulators . Its reactivity and biological activity are influenced by the electron-withdrawing acetate group, which enhances stability and modulates interactions with biological targets.
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-6-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)13-9-3-2-8-4-5-12-10(8)6-9/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTPPKDGMDMCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(CCO2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286441 | |
| Record name | 2,3-dihydro-1-benzofuran-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85878-59-7 | |
| Record name | NSC45799 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dihydro-1-benzofuran-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-6-yl acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production of benzofuran derivatives, including 2,3-dihydrobenzofuran-6-yl acetate, often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher product yields.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-dihydrobenzofuran-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofuran derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products: The major products formed from these reactions include various benzofuran derivatives with different functional groups, such as hydroxyl, methoxy, and alkyl groups.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry
- Building Block for Synthesis : 2,3-Dihydrobenzofuran-6-yl acetate is utilized as a starting material in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a key intermediate in developing new synthetic methodologies.
- Reactivity : The compound can participate in oxidation, reduction, and substitution reactions. For example, it can be oxidized to form corresponding carboxylic acids or reduced to alcohols, showcasing its versatility as a reagent in organic reactions.
Medicinal Chemistry
- Anticancer Activity : Research indicates that benzofuran derivatives exhibit significant anticancer properties. Studies have shown that compounds related to 2,3-dihydrobenzofuran-6-yl acetate can inhibit the growth of cancer cells by targeting specific enzymes or pathways involved in tumor progression .
- Antimicrobial Properties : Some derivatives of benzofuran compounds have demonstrated antibacterial and antifungal activities. This makes 2,3-dihydrobenzofuran-6-yl acetate a candidate for further exploration in drug discovery programs aimed at developing new antimicrobial agents .
Materials Science
- Development of Advanced Materials : The compound's unique chemical structure allows for the synthesis of materials with tailored properties such as improved thermal stability and electronic characteristics. This application is particularly relevant in the production of specialty chemicals and polymers.
Case Studies
Wirkmechanismus
The mechanism of action of 2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Modifications
The biological and physicochemical properties of 2,3-dihydrobenzofuran derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups: The acetate group in 2,3-dihydrobenzofuran-6-yl acetate enhances stability compared to hydroxyl or methylene derivatives (e.g., (2,3-Dihydrobenzofuran-6-yl)methanol, similarity score 0.98 ).
- Stereochemistry : Enantiomers like (R)- and (S)-methyl 6-hydroxy-2,3-dihydrobenzofuran-3-ylacetate (MW 208.21) demonstrate the role of chirality in receptor binding .
Physicochemical and Spectral Properties
Table 2: Spectral and Physical Data
Key Observations:
Biologische Aktivität
2,3-Dihydrobenzofuran-6-yl acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran core, which is known for its diverse pharmacological properties. The biological activity of this compound has been explored in various studies, revealing its potential applications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of 2,3-dihydrobenzofuran-6-yl acetate is , with a molecular weight of approximately 194.19 g/mol. The structure includes an acetate group, which may influence its biological interactions and solubility.
Biological Activities
Research indicates that 2,3-dihydrobenzofuran-6-yl acetate exhibits several notable biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of benzofurans, including 2,3-dihydrobenzofuran-6-yl acetate, possess significant anticancer properties. For instance, a study demonstrated that compounds related to this class reduced cell viability in various cancer cell lines, including HCT116 and SW480, by inducing apoptosis through pathways involving caspase activation and PARP cleavage .
- A specific investigation into the compound's effects on prostate cancer cells revealed that it inhibited cell proliferation via selective interactions with bromodomain proteins, particularly BD2 .
- Interaction with Cannabinoid Receptors :
-
Mechanisms of Action :
- The mechanisms by which 2,3-dihydrobenzofuran-6-yl acetate exerts its effects likely involve interactions at the molecular level with specific receptors or enzymes. These interactions may lead to modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological activity of benzofuran derivatives:
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,3-Dihydrobenzofuran-6-yl acetate | HCT116 | 38% viability at 100 µM | Induction of apoptosis via PARP cleavage |
| GSK973 (related compound) | Prostate Cancer | >1000-fold selectivity over BD1 | Inhibition of BD2 bromodomain |
| MDA104 (CB2 agonist) | Neuropathic Pain Model | Not specified | Activation of CB2 receptors |
Q & A
Q. What are the standard synthetic routes for preparing 2,3-dihydrobenzofuran-6-yl acetate derivatives, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves three key steps:
Benzofuran Core Formation : Cyclization of phenol derivatives with aldehydes (e.g., 2,4-dimethoxybenzaldehyde) under acidic or basic conditions to form the dihydrobenzofuran scaffold.
Esterification : Introduction of the acetate group via nucleophilic substitution or coupling reactions (e.g., using acetic anhydride or benzyl chloride derivatives).
Functionalization : Addition of substituents (e.g., thiophene, chlorobenzylidene) via Knoevenagel condensation or Wittig reactions .
Q. Critical Parameters :
- Solvent Choice : Dichloromethane (DCM) or ethanol enhances solubility of intermediates.
- Catalysts : Triethylamine (TEA) or acetic anhydride improves reaction rates and selectivity .
- Temperature : 60–80°C optimizes cyclization without decomposition .
Q. How are spectroscopic techniques (NMR, MS) employed to confirm the structure of these derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, benzofuran aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks at 358.77 for C₁₉H₁₅ClO₅) and fragmentation patterns .
- IR Spectroscopy : Detects ester carbonyl stretches (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Example : For (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, the Z-configuration is confirmed via NOESY correlations between the benzylidene proton and benzofuran ring .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer) be resolved for structurally similar derivatives?
Methodological Answer:
- Dose-Response Analysis : Establish EC₅₀ values across multiple assays (e.g., MTT for cytotoxicity vs. agar diffusion for antimicrobial activity) .
- Structural Modifications : Compare analogs (e.g., replacing thiophene with pyridine) to isolate pharmacophores. For example, 3,4-dimethoxy groups enhance anti-inflammatory activity, while chlorobenzylidene improves anticancer potency .
- Targeted Assays : Use enzyme-specific assays (e.g., carbonic anhydrase inhibition for anti-inflammatory mechanisms) .
Q. What strategies optimize regioselectivity in the synthesis of Z-isomers for these derivatives?
Methodological Answer:
- Steric Control : Bulky tert-butyl esters favor Z-configuration by hindering rotation around the benzylidene double bond .
- Catalytic Asymmetry : Chiral catalysts (e.g., L-proline) induce enantioselectivity during Knoevenagel condensation .
- Solvent Polarity : Low-polarity solvents (e.g., toluene) stabilize Z-isomers via van der Waals interactions .
Example : (Z)-tert-butyl derivatives achieve >90% isomer purity using triethylamine in DCM, whereas polar solvents like DMF favor E-isomers .
Q. How do electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating OMe) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Groups (Cl) : Increase electrophilicity of the benzofuran core, accelerating Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .
- Electron-Donating Groups (OMe) : Stabilize intermediates in nucleophilic aromatic substitution (e.g., acetate group displacement) but reduce oxidative coupling efficiency .
Q. How can researchers address low solubility of dihydrobenzofuran derivatives in aqueous assays?
Methodological Answer:
- Prodrug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while improving solubility .
- Nanoparticle Encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability for in vivo studies .
Q. What analytical methods resolve discrepancies in purity assessments between HPLC and NMR?
Methodological Answer:
- HPLC-DAD/MS Coupling : Combines retention time with mass data to identify co-eluting impurities .
- Quantitative NMR (qNMR) : Uses internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity quantification, bypassing UV-inactive contaminants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
